![molecular formula C22H30BrN3O3 B1441883 tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate CAS No. 1226791-82-7](/img/structure/B1441883.png)
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Overview
Description
Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate, also known as TBC, is an organic compound that has been used in a variety of scientific research applications. It has become a popular choice for researchers due to its low toxicity, high stability, and wide range of applications. This compound has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites of the molecule. This is particularly useful in the multi-step synthesis of complex organic compounds where specific functional groups need to be shielded from certain reactions .
Synthesis of Tetrasubstituted Pyrroles
The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products .
Organic Building Blocks
As an organic building block, this compound provides a versatile starting point for a wide range of chemical syntheses. Its structure allows for further functionalization, making it a valuable reagent in the development of pharmaceuticals and other organic compounds .
Cross-Coupling Reactions
It is used in cross-coupling reactions, a type of reaction that joins two organic groups together using a metal catalyst. These reactions are fundamental in creating new carbon-carbon bonds and are widely used in the pharmaceutical industry .
Protective Group in Peptide Synthesis
In peptide synthesis, the tert-butyl moiety is often used as a protective group for carboxylic acids. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .
Material Science Research
The bromine and carbamate functionalities make it a candidate for material science research, particularly in the development of novel polymers and coatings that require specific mechanical and chemical properties .
Neurochemical Research
Due to the structural similarity to certain bioactive compounds, researchers may explore its use in neurochemical studies, potentially leading to the discovery of new neurotransmitter analogs or receptor modulators .
Agricultural Chemistry
In agricultural chemistry, such compounds can be investigated for their potential use as precursors to new agrochemicals, including pesticides and herbicides, that require specific structural features for targeted action .
properties
IUPAC Name |
tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSHYWOXQLMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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